![molecular formula C18H20N6O B5507804 2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)
2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions. One method for synthesizing similar molecules involves a one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, which could be analogous to the target compound. This process includes steps like deprotection, imination, acid-promoted heterocyclization, and aromatization, demonstrating the complexity involved in synthesizing such compounds (Tseng et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been studied using various techniques. For instance, the structure of a Schiff base ligand of 4-aminoantipyrine was analyzed through single-crystal X-ray diffraction, revealing its trans configuration and crystalline form, providing insights into how similar analyses could be applied to understand the structural intricacies of the target compound (Alam & Lee, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds suggest a range of activities. For example, N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides exhibit various biological activities, hinting at the potential reactivity and functional versatility of the target molecule (Menozzi et al., 1993).
Physical Properties Analysis
The physical properties of compounds with similar structures, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. These properties can be inferred from studies like the crystal structure analysis of zinc complexes, providing a foundation for predicting the behavior of the target compound in different environments (Wang et al., 2014).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have focused on the synthesis of novel heterocyclic compounds using derivatives similar to the compound . These studies involve the creation of various derivatives that are evaluated for their antimicrobial, anti-inflammatory, and anticancer activities.
A study described the synthesis of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating their antimicrobial and anti-inflammatory activities. The process utilized a multi-component cyclo-condensation reaction, showcasing the compound's utility in generating structurally diverse libraries of biologically active molecules (Kendre, Landge, & Bhusare, 2015).
Another research effort involved the generation of a structurally diverse library through alkylation and ring closure reactions, using a ketonic Mannich base derived from 2-acetylthiophene as a starting material. This study highlights the compound's versatility in synthesizing a variety of heterocyclic compounds with potential pharmacological activities (Roman, 2013).
Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups were synthesized, demonstrating the compound's application in creating new molecules with enhanced antimicrobial activities. This research emphasizes the compound's role in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer and Anti-Inflammatory Applications
The compound and its derivatives have been studied for potential anticancer and anti-inflammatory properties.
- Synthesis of pyrazolo[3,4-d]pyrimidines derivatives showed promising results as anticancer and anti-5-lipoxygenase agents, suggesting the compound's contribution to developing new therapeutic agents (Rahmouni et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-18(2,3)17(25)21-14-7-5-13(6-8-14)20-15-9-10-16(23-22-15)24-12-4-11-19-24/h4-12H,1-3H3,(H,20,22)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNNBMWCRBXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)
![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)

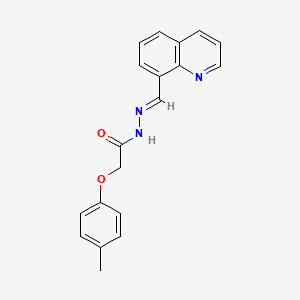

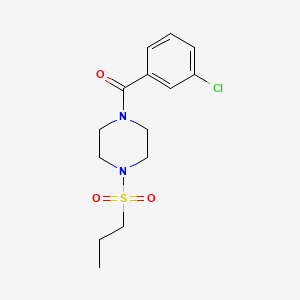
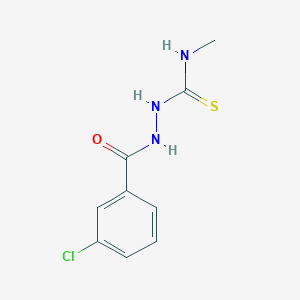
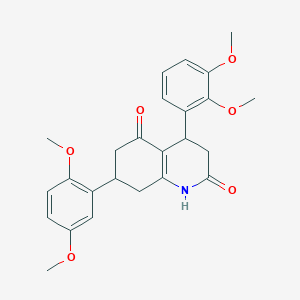

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)
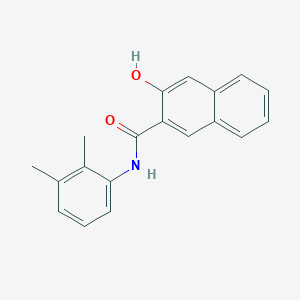

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)